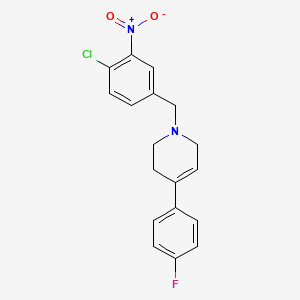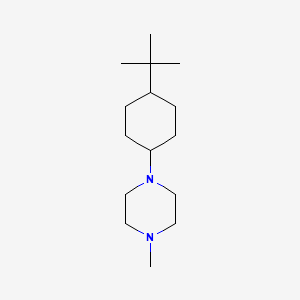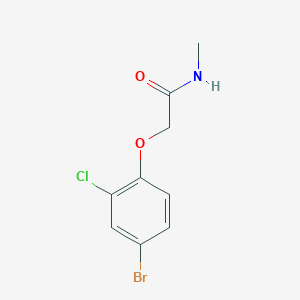![molecular formula C17H30N2O2 B5749945 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5749945.png)
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane, also known as DMDNB, is a bicyclic compound that has been extensively studied due to its unique chemical and biological properties. This compound has shown great potential in various scientific fields, including chemistry, biology, and medicine.
作用機序
The mechanism of action of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is not fully understood. However, it is known that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane binds to nicotinic acetylcholine receptors in the brain, which are involved in memory and learning. By binding to these receptors, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane may enhance the activity of these receptors, leading to improved memory and cognitive function.
Biochemical and Physiological Effects:
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane enhances the activity of nicotinic acetylcholine receptors, leading to increased calcium influx and neurotransmitter release. In vivo studies have shown that 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane improves memory and cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane also has some limitations. It is a relatively expensive compound, and its effects on human subjects are not well understood.
将来の方向性
There are several future directions for the study of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane. One direction is to further explore its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its effects on other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to understand the long-term effects of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane on human subjects.
合成法
The synthesis of 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane is a complex process that involves the reaction of 2,5-dimethylpyrazine with butyric anhydride. The reaction takes place in the presence of a catalytic amount of trifluoroacetic acid, which acts as a promoter. The reaction yields 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane as a white crystalline solid with a melting point of 74-76°C. The purity of the compound can be confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been extensively studied in various scientific fields, including chemistry, biology, and medicine. In chemistry, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been used as a chiral auxiliary in asymmetric synthesis. In biology, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has been used as a ligand for the study of nicotinic acetylcholine receptors. In medicine, 3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane has shown potential as a therapeutic agent for the treatment of Alzheimer's disease.
特性
IUPAC Name |
1-(7-butanoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-5-7-14(20)18-10-16(3)9-17(4,11-18)13-19(12-16)15(21)8-6-2/h5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEKNUSKNUWONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CCC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5749870.png)
![3-(2-chlorophenyl)-2,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5749875.png)
![4-(cyclopentyloxy)-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5749877.png)
![5-[(4-hydroxy-2-mercapto-6-methyl-5-pyrimidinyl)methyl]-2-furoic acid](/img/structure/B5749887.png)
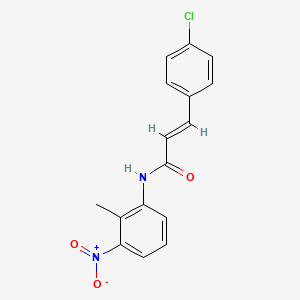
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5749904.png)
![2-[3-(2-furyl)acryloyl]-1H-indene-1,3(2H)-dione](/img/structure/B5749918.png)
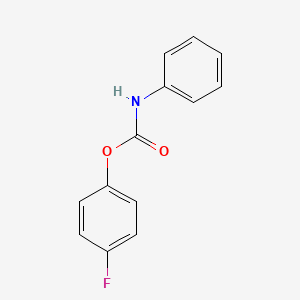
![1-[(4-methoxyphenoxy)methyl]-3-nitrobenzene](/img/structure/B5749925.png)
